Dihydroobtusifoliol
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Overview
Description
Dihydroobtusifoliol is a natural product found in Graesiella emersonii with data available.
Scientific Research Applications
Cancer Research and Stem Cells
Dihydroobtusifoliol-related compounds, specifically from the plant Euphorbia sogdiana, have demonstrated cell growth inhibitory activity and apoptotic effects on breast cancer cells, including MCF-7 and MDA-MB231. This discovery adds to the understanding of natural compounds in the fight against cancer, highlighting the potential of this compound and its derivatives in oncological research and therapy (Aghaei et al., 2016).
Optical Methods in Biomedical Research
Digital image correlation (DIC), a versatile optical method, shows great promise for applications involving biological tissues and biomaterials. While not directly linked to this compound, the development of such methods is crucial for the broader field of biomedical research, potentially aiding in the detailed study of the effects of various compounds, including this compound, on biological tissues (Zhang & Arola, 2004).
Biomedical Research and Nursing Science
While not specific to this compound, the field of translational research is vital for applying scientific findings, including those related to this compound, to clinical practice. Nurse scientists, adept at studying individual responses to changes and illnesses, play a crucial role in applying basic research findings to real-world healthcare settings (Grady, 2010).
Scientific Research Platforms
Though not specific to this compound, the development of comprehensive research platforms, like the Heihe Watershed Allied Telemetry Experimental Research (HiWATER), fosters integrated ecohydrological studies and improves water resource management. Such platforms are indicative of the evolving landscape of scientific research, providing a structured framework that could potentially support studies on various compounds, including this compound (Li et al., 2013).
Properties
CAS No. |
16910-33-1 |
---|---|
Molecular Formula |
C30H52O |
Molecular Weight |
428.7 g/mol |
IUPAC Name |
(3S,4S,5S,10S,13R,14R,17R)-17-[(2R,5S)-5,6-dimethylheptan-2-yl]-4,10,13,14-tetramethyl-1,2,3,4,5,6,7,11,12,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-ol |
InChI |
InChI=1S/C30H52O/c1-19(2)20(3)9-10-21(4)23-13-17-30(8)26-12-11-24-22(5)27(31)15-16-28(24,6)25(26)14-18-29(23,30)7/h19-24,27,31H,9-18H2,1-8H3/t20-,21+,22-,23+,24-,27-,28-,29+,30-/m0/s1 |
InChI Key |
TVOLMEISVFEEJU-AJGJEUHPSA-N |
Isomeric SMILES |
C[C@H]1[C@@H]2CCC3=C([C@]2(CC[C@@H]1O)C)CC[C@]4([C@]3(CC[C@@H]4[C@H](C)CC[C@H](C)C(C)C)C)C |
SMILES |
CC1C2CCC3=C(C2(CCC1O)C)CCC4(C3(CCC4C(C)CCC(C)C(C)C)C)C |
Canonical SMILES |
CC1C2CCC3=C(C2(CCC1O)C)CCC4(C3(CCC4C(C)CCC(C)C(C)C)C)C |
Synonyms |
24,28-dihydroobtusifoliol |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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